4-Chloro-2-(difluoromethyl)pyridine

Description

Fundamental Molecular Structure and Composition

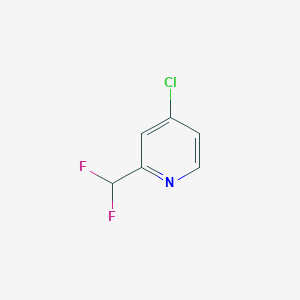

4-Chloro-2-(difluoromethyl)pyridine represents a heterocyclic aromatic compound characterized by a pyridine ring bearing two distinct halogen-containing substituents. The molecular framework consists of a six-membered aromatic ring containing one nitrogen atom, with a chlorine atom positioned at the 4-position and a difluoromethyl group attached at the 2-position. This specific substitution pattern creates a unique electronic environment that significantly influences the overall molecular geometry and bonding characteristics.

The molecular formula of the compound is documented as C₆H₄ClF₂N, indicating the presence of six carbon atoms, four hydrogen atoms, one chlorine atom, two fluorine atoms, and one nitrogen atom. The molecular weight has been determined to be 163.55 grams per mole, reflecting the substantial contribution of the halogen atoms to the overall molecular mass. The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, designating the compound as this compound.

The bonding patterns within the molecule exhibit typical aromatic characteristics for the pyridine ring system, with delocalized electron density across the ring structure. The nitrogen atom contributes a lone pair of electrons while participating in the aromatic system, creating a slightly electron-deficient ring compared to benzene. The chlorine substituent at position 4 acts as an electron-withdrawing group through its inductive effect, while the difluoromethyl group at position 2 provides both inductive and steric influences on the molecular structure.

Electronic Structure and Orbital Arrangements

The electronic structure of this compound demonstrates complex orbital interactions arising from the heteroaromatic nature of the pyridine ring and the presence of multiple electron-withdrawing substituents. The pyridine nitrogen atom possesses sp² hybridization with its lone pair occupying a position orthogonal to the aromatic π-system, maintaining the planarity essential for aromatic stabilization. This arrangement allows for potential coordination chemistry applications while preserving the fundamental aromatic character of the molecule.

The chlorine atom at position 4 contributes significantly to the electronic structure through its electronegativity and the availability of vacant d-orbitals for potential π-bonding interactions. The electron-withdrawing nature of chlorine creates a localized region of reduced electron density on the adjacent carbon atoms, influencing the overall charge distribution throughout the ring system. This effect is particularly pronounced due to the direct attachment to the aromatic framework, enabling efficient transmission of electronic effects through the conjugated system.

The difluoromethyl group presents unique electronic characteristics due to the high electronegativity of fluorine atoms and their proximity to the aromatic ring. The carbon-hydrogen bond in the difluoromethyl group experiences significant polarization due to the electron-withdrawing effect of the two fluorine atoms, creating a highly polarized carbon-hydrogen bond. This polarization extends to influence the carbon-carbon bond connecting the difluoromethyl group to the pyridine ring, resulting in modified electronic density distribution at position 2 of the ring system.

The combined electronic effects of both substituents create a unique charge distribution pattern that differs significantly from unsubstituted pyridine or singly substituted derivatives. The electron-withdrawing effects of both the chlorine and difluoromethyl groups work synergistically to reduce the overall electron density of the pyridine ring, potentially enhancing the electrophilic character of the nitrogen atom and modifying the nucleophilic reactivity at various ring positions.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-(difluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF2N/c7-4-1-2-10-5(3-4)6(8)9/h1-3,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYZZTRHKWXUPDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Cl)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60728874 | |

| Record name | 4-Chloro-2-(difluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60728874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1193104-11-8 | |

| Record name | 4-Chloro-2-(difluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60728874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2-(difluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Five-Step Synthesis Starting from 4-Methylpyridin-2-amine

One established method involves a multi-step synthesis beginning with inexpensive 4-methylpyridin-2-amine as the starting material. The key steps are:

Protection of the amino group: The free amino group is protected (e.g., bis-Boc protection) to prevent side reactions.

Radical bromination: The methyl group is converted into a gem-dibromomethyl intermediate via radical bromination. However, this step often suffers from low yield (~10%).

Conversion to aldehyde: Treatment of the dibromomethyl intermediate with silver nitrate and dimethyl sulfoxide produces the aldehyde intermediate in moderate yield (~69%).

Fluorination: The aldehyde is fluorinated using (diethylamino)sulfur trifluoride (DAST) to introduce the difluoromethyl group.

Deprotection: Final removal of the amino protecting group yields 4-(difluoromethyl)pyridin-2-amine.

This route, while effective, has drawbacks including low yield in bromination, use of hazardous reagents, and small-scale applicability (<5 g).

Practical Five-Step Synthesis Using 2,2-Difluoroacetic Anhydride

A more recent and scalable approach avoids hazardous fluorinating agents and uses commercially available 2,2-difluoroacetic anhydride as the difluoromethyl source. The key features include:

Starting from 2,2-difluoroacetic anhydride, a series of reactions lead to the formation of 4-(difluoromethyl)pyridin-2-amine.

This method avoids sealed vessels and harsh fluorinating reagents.

The synthesis involves formation of an intermediate enone (e.g., (E)-4-ethoxy-1,1-difluorobut-3-en-2-one) in good yield (~78%), which is further transformed through condensation and reduction steps.

The process has been validated on a large scale (up to 90 g for intermediates and kilograms for final product) with overall good yields (~60-72%).

The final step involves a one-pot reaction sequence with methoxylamine hydrochloride, hydrobromic acid, and zinc reduction, followed by extraction and purification to isolate the target compound.

One-Pot Synthesis from Nitrile Intermediate

A notable one-pot synthesis involves the conversion of a nitrile intermediate, (E)-3-(difluoromethyl)-5-ethoxy-3-hydroxy-pent-4-enenitrile, through the following steps:

Reaction with methoxylamine hydrochloride in acetic acid at 50 °C to form an oxime intermediate.

Addition of hydrobromic acid and heating at 90 °C to promote cyclization and rearrangement.

Reduction with zinc under nitrogen atmosphere at room temperature.

Workup involving filtration, basification with ammonium hydroxide, extraction, and solvent switching to isolate 4-(difluoromethyl)pyridin-2-amine as a solid.

This method is scalable to multi-kilogram quantities and yields around 60-72%, with spectroscopic data confirming product identity.

Comparative Data Table of Preparation Methods

| Method Description | Starting Material | Key Reagents/Conditions | Scale | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Multi-step from 4-methylpyridin-2-amine | 4-Methylpyridin-2-amine | Boc protection, radical bromination, AgNO3/DMSO, DAST | <5 g | Variable (low in bromination) | Established route | Low bromination yield, hazardous reagents |

| Practical 5-step from 2,2-difluoroacetic anhydride | 2,2-Difluoroacetic anhydride | Formation of enone intermediate, methoxylamine, HBr, Zn | Up to kg scale | 60-72 | Scalable, avoids harsh fluorinating agents | Multi-step process |

| One-pot synthesis from nitrile intermediate | (E)-3-(difluoromethyl)-5-ethoxy-3-hydroxy-pent-4-enenitrile | Methoxylamine hydrochloride, HBr, Zn, acetic acid | Multi-kg scale | 60-72 | One-pot, scalable, practical | Requires careful control of reaction conditions |

Research Findings and Notes

The use of 2,2-difluoroacetic anhydride as a difluoromethyl source represents a significant advancement by providing a safer, more economical, and scalable route compared to traditional fluorinating agents like DAST.

Radical bromination steps in older methods are often low yielding and require hazardous conditions, limiting their industrial applicability.

One-pot procedures combining condensation, cyclization, and reduction steps improve efficiency and reduce isolation of intermediates, beneficial for large-scale synthesis.

The methods described have been validated with full spectroscopic characterization (NMR, MS) confirming the structure and purity of 4-chloro-2-(difluoromethyl)pyridine.

While trifluoromethyl analogs have been synthesized via halogen exchange and direct trifluoromethylation, these methods are less commonly applied for difluoromethyl derivatives due to differences in reactivity and reagent availability.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-(difluoromethyl)pyridine can undergo several types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alkoxides.

Major Products Formed:

Oxidation: Formation of this compound N-oxide.

Reduction: Reduction products may include this compound derivatives with reduced functional groups.

Substitution: Substitution products can vary based on the nucleophile used, leading to a range of substituted pyridine derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 4-Chloro-2-(difluoromethyl)pyridine typically involves nucleophilic substitution reactions and the introduction of the difluoromethyl group through methods such as:

- Reactions with difluoromethylating agents : These agents can introduce the difluoromethyl group onto the pyridine ring, enhancing lipophilicity and biological activity.

- Chlorination processes : The presence of chlorine in the compound allows for further derivatization, which can be exploited in various synthetic routes.

The compound's chemical structure contributes to its stability and reactivity, making it suitable for diverse applications in drug development and agrochemicals.

Biological Applications

Antimicrobial Activity

Research has indicated that compounds containing difluoromethyl groups exhibit enhanced antimicrobial properties. For instance:

- Inhibition of Bacterial Growth : Studies have demonstrated that this compound shows activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest promising potential as an antimicrobial agent.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 μg/mL |

| Escherichia coli | 16 μg/mL |

Antiviral Activity

The compound has also been explored for its antiviral properties. Its ability to penetrate cell membranes effectively makes it a candidate for further development in antiviral therapies targeting viral infections.

Agricultural Applications

This compound is being investigated for its potential use as an herbicide. The difluoromethyl group enhances its efficacy by improving selectivity towards target weeds while minimizing toxicity to crops. This selectivity is crucial for developing sustainable agricultural practices.

Case Studies

Several studies have documented the efficacy of this compound in various applications:

- Case Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal highlighted that derivatives of pyridine with difluoromethyl substitutions exhibited significantly improved antibacterial activity compared to their unsubstituted counterparts. This study emphasizes the role of substituents in modulating biological activity.

- Herbicidal Activity Assessment : Research focused on evaluating the herbicidal properties of this compound demonstrated effective weed control with minimal environmental impact, supporting its use in modern agricultural practices.

Safety and Toxicity Profile

Preliminary toxicity assessments indicate that this compound has a favorable safety profile, exhibiting low toxicity in human cell lines at effective concentrations. Comprehensive toxicological studies are necessary to fully elucidate its safety and potential side effects, especially concerning long-term exposure.

Mechanism of Action

The mechanism by which 4-Chloro-2-(difluoromethyl)pyridine exerts its effects depends on the specific reaction or application. In general, its reactivity is influenced by the presence of the chlorine and difluoromethyl groups, which can participate in electrophilic and nucleophilic reactions. The molecular targets and pathways involved vary based on the context of its use, such as in drug design or material science.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following pyridine derivatives are structurally and functionally relevant for comparison:

*Note: CAS 113-92-8 corresponds to chlorpheniramine maleate, but lists it erroneously for a trifluoromethylpyridine derivative.

Key Observations:

- Electronic Effects : The difluoromethyl (-CF₂H) group is less electron-withdrawing than trifluoromethyl (-CF₃) but more than methyl (-CH₃). This influences reactivity in nucleophilic aromatic substitution (NAS) reactions at the 4-chloro position .

- Metabolic Stability: Fluorinated groups (-CF₂H, -CF₃) resist oxidative metabolism better than non-fluorinated groups (-CH₃), extending half-life in vivo .

Physicochemical Properties

| Property | This compound | 4-Chloro-2-(trifluoromethyl)pyridine | 4-Chloro-2-methylpyridine |

|---|---|---|---|

| Melting Point (°C) | Not reported | 268–287* | 45–47 |

| Water Solubility | Low | Very low | Moderate |

| LogP (Predicted) | 1.8 | 2.4 | 1.2 |

| Hydrogen Bond Acceptors | 3 | 3 | 2 |

*Data inferred from structurally related compounds in .

Biological Activity

4-Chloro-2-(difluoromethyl)pyridine, with the chemical formula C₆H₄ClF₂N and a molecular weight of 200.01 g/mol, is a pyridine derivative characterized by the presence of a chloro group and a difluoromethyl substituent at the 2-position of the pyridine ring. This compound has garnered interest due to its potential biological activities, which are often associated with other pyridine derivatives.

- Chemical Formula : C₆H₄ClF₂N

- Molecular Weight : 200.01 g/mol

- CAS Number : 1553437-88-9

- InChI Key : MLPBCCFSVCUOME-UHFFFAOYSA-N

Structure-Activity Relationship (SAR)

The biological activity of pyridine derivatives is often influenced by their substituents. For instance:

- The presence of electron-withdrawing groups (like chlorine and fluorine) can enhance the compound's reactivity and interaction with biological targets.

- Variations in substitution patterns can lead to significant differences in activity profiles, as seen in studies of related compounds .

Case Studies and Research Findings

- Antimicrobial Studies : Research has shown that certain pyridine derivatives exhibit selective antibacterial activity without rapid cytotoxic responses in human cells. These findings suggest that modifications in the pyridine structure can yield compounds with favorable therapeutic profiles .

- Pharmacological Investigations : A study involving various substituted pyridines demonstrated that specific modifications could lead to enhanced activity against bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . This indicates that this compound could potentially be explored for similar applications.

- Pyridine-Based Antimalarial Compounds : Research into related heterocyclic systems has shown promising results against malaria parasites, indicating that modifications to the pyridine structure can influence efficacy against specific pathogens . The potential for this compound in antimalarial research is an area worth exploring.

Data Table: Biological Activities of Pyridine Derivatives

Q & A

Q. What are the established synthetic routes for 4-chloro-2-(difluoromethyl)pyridine?

Synthesis typically involves halogenation and fluorination of pyridine precursors. For example, nucleophilic substitution reactions using difluoromethylating agents (e.g., ClCF₂H derivatives) under controlled conditions. Palladium-catalyzed cross-coupling reactions may also target the chlorine substituent for derivatization. Key factors include temperature optimization (e.g., 50–100°C), solvent selection (e.g., DMF or THF), and catalyst choice (e.g., Pd(PPh₃)₄). Yields are improved by slow addition of reagents and inert atmospheres. Post-synthesis purification via column chromatography or recrystallization is standard .

Q. How is the compound structurally characterized?

Characterization employs:

- Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm), ¹⁹F NMR confirms the difluoromethyl group (δ -110 to -120 ppm).

- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (163.56 g/mol) and fragmentation patterns.

- Elemental Analysis : Confirms composition (C₆H₄ClF₂N) within acceptable error margins (<0.4%) .

Q. What are the key physicochemical properties of this compound?

- Molecular Formula : C₆H₄ClF₂N.

- Molecular Weight : 163.56 g/mol.

- Boiling Point : Estimated >200°C (based on halogenated pyridine analogs).

- Solubility : Moderate in polar aprotic solvents (e.g., DMSO, DMF) but limited in water.

- Stability : Sensitive to strong bases and oxidizing agents; store under inert gas at -20°C .

Advanced Research Questions

Q. How does the difluoromethyl group influence electronic properties and reactivity?

The difluoromethyl (-CF₂H) group is electron-withdrawing due to fluorine’s high electronegativity, reducing electron density on the pyridine ring. This directs electrophilic substitution to the 3- and 5-positions. Comparative studies with trifluoromethyl (-CF₃) analogs show lower steric hindrance for -CF₂H, enabling selective functionalization. Computational studies (DFT) reveal enhanced hydrogen-bonding potential at the difluoromethyl group, impacting ligand-protein interactions .

Q. What strategies improve regioselectivity in derivatization reactions?

- Directed Metalation : Use of directing groups (e.g., -NH₂) to guide metal catalysts (e.g., LiTMP) for functionalization at specific positions.

- Cross-Coupling : Suzuki-Miyaura reactions target the chlorine substituent with aryl boronic acids, requiring Pd catalysts (e.g., PdCl₂(dppf)) and optimized ligand ratios.

- Solvent Effects : Polar solvents (e.g., DMF) stabilize transition states in SNAr reactions, favoring substitution at electron-deficient sites .

Q. How do structural modifications impact biological activity?

- Lipophilicity : Replacing -CF₂H with -CF₃ increases logP by ~0.5 units, enhancing membrane permeability but reducing aqueous solubility.

- Metabolic Stability : Fluorine’s inductive effect slows oxidative metabolism, as shown in microsomal assays.

- Kinase Inhibition : Positional isomerism (e.g., 3-difluoromethyl vs. 2-difluoromethyl) alters binding affinity to ATP pockets in kinases (e.g., FGFR inhibitors). Bioisosteric replacement with -CHF₂ retains activity but reduces toxicity .

Q. What analytical methods resolve data contradictions in reaction outcomes?

- HPLC-MS : Detects low-abundance byproducts (e.g., dehalogenated intermediates).

- X-ray Crystallography : Clarifies regioselectivity in ambiguous substitution reactions.

- Kinetic Studies : Monitors reaction progress via in-situ IR spectroscopy to identify rate-determining steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.